N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Kinase Inhibitor Design Furan Regioisomerism Scaffold-Hopping

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034464-08-7) is a synthetic heterocyclic small molecule (C₁₅H₁₂N₂O₂S, MW 284.33) incorporating a furan-3-yl–pyridine core linked via a methylene bridge to a thiophene-3-carboxamide terminus. This compound belongs to the broader thiophene-3-carboxamide class, for which potent dual c-Jun N-terminal kinase (JNK) inhibitory activity (functioning as both ATP-competitive and JIP-mimetic inhibitors) has been established, with lead compounds exhibiting IC₅₀ values in the low micromolar range.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 2034464-08-7
Cat. No. B2953437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
CAS2034464-08-7
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC(=NC=C1CNC(=O)C2=CSC=C2)C3=COC=C3
InChIInChI=1S/C15H12N2O2S/c18-15(13-4-6-20-10-13)17-8-11-1-2-14(16-7-11)12-3-5-19-9-12/h1-7,9-10H,8H2,(H,17,18)
InChIKeyOSKXZCLDGPOJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034464-08-7): Structural Identity and Class-Level Profile


N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034464-08-7) is a synthetic heterocyclic small molecule (C₁₅H₁₂N₂O₂S, MW 284.33) incorporating a furan-3-yl–pyridine core linked via a methylene bridge to a thiophene-3-carboxamide terminus . This compound belongs to the broader thiophene-3-carboxamide class, for which potent dual c-Jun N-terminal kinase (JNK) inhibitory activity (functioning as both ATP-competitive and JIP-mimetic inhibitors) has been established, with lead compounds exhibiting IC₅₀ values in the low micromolar range [1]. The furan-3-yl substitution at the pyridine 6-position distinguishes this compound from its regioisomeric and heterocyclic analogs, imparting a unique vector for kinase hinge-region interactions that is not accessible with furan-2-yl or pyrazolyl substitution patterns.

Why N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide Cannot Be Interchanged with Regioisomeric or Heterocyclic Analogs


Successful thiophene-3-carboxamide–based kinase inhibition is critically dependent on the precise spatial presentation of the terminal heterocycle. SAR data from the JNK inhibitor series reveal that the position of the thiophene carboxamide (3-carboxamide tolerated; 5-carboxamide completely inactive) and the nature of the N-substituent are stringent determinants of activity [1]. Replacing the thiophene core with a phenyl ring resulted in an IC₅₀ shift from 26.0 µM to >100 µM [1]. Within the pyridine-furan hybrid space, the furan-3-yl regioisomer (the target compound) orients the furan oxygen distinctly relative to the furan-2-yl comparator, altering the hydrogen-bond donor/acceptor geometry available for kinase hinge-region binding—a factor recognized in molecular docking analyses of pyridine-furan hybrids targeting EGFR and VEGFR-2 . Therefore, generic procurement of a structurally similar but regioisomerically distinct compound carries a material risk of yielding a compound with a fundamentally different kinase selectivity fingerprint.

Quantitative Differentiation Evidence for N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide


Evidence Item 1: Furan Regioisomerism Modulates Kinase Hinge-Region Binding Geometry Compared to the Furan-2-yl Analog

The target compound bears a furan-3-yl substituent at the pyridine 6-position, which positions the furan oxygen atom at a meta-relationship to the pyridine nitrogen. By contrast, the closest purchasable analog, N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034594-83-5), features a furan-2-yl group at the pyridine 2-position, placing the oxygen ortho to the pyridine nitrogen . In the pyridine-furan hybrid class, docking studies have demonstrated that the furan oxygen forms hydrogen bonds with kinase hinge-region residues (e.g., EGFR and VEGFR-2), and the regiochemistry of furan attachment directly determines which hinge backbone NH or carbonyl groups are engaged . The furan-3-yl configuration in the target compound is predicted to engage a distinct hinge hydrogen-bond network compared to furan-2-yl analogs, offering a complementary selectivity profile.

Kinase Inhibitor Design Furan Regioisomerism Scaffold-Hopping

Evidence Item 2: Thiophene-3-carboxamide Scaffold Is a Validated Dual-Action JNK Pharmacophore, Supporting Kinase Profiling Value

The thiophene-3-carboxamide moiety is the core pharmacophore of a well-characterized class of potent, dual-action c-Jun N-terminal kinase (JNK) inhibitors. In a comprehensive SAR study, compound 5g (an unsubstituted thiophene-3-carboxamide analog) demonstrated JNK1 inhibitory activity with an IC₅₀ of 5.4 µM in the LanthaScreen kinase assay, while replacement of the thiophene with a phenyl ring abolished activity (IC₅₀ > 100 µM) [1]. The 3-carboxamide position on thiophene was shown to be essential: the 5-carboxamide regioisomer was completely inactive [1]. This validated pharmacophore provides a basis for expecting that the target compound—which retains the identical thiophene-3-carboxamide moiety—will exhibit measurable JNK family activity, a feature absent from scaffolds lacking this proven chemotype.

JNK Inhibition Dual ATP/JIP Mimetic In Vitro Kinase Assay

Evidence Item 3: Pyridine 6-Position Substitution with Furan-3-yl Provides a Topologically Distinct Vector Relative to the 1-Methylpyrazol-4-yl Analog

The closely related compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034468-31-8) replaces the furan-3-yl group of the target compound with a 1-methyl-1H-pyrazol-4-yl group at the pyridine 2-position . While both substituents are five-membered heterocycles, the furan oxygen is a hydrogen-bond acceptor (HBA), whereas the pyrazole presents an N-methyl group that cannot serve as an HBA and instead introduces steric bulk. The target compound retains an oxygen-centered HBA at the terminus, which, based on pyridine-furan hybrid docking studies, is capable of engaging the kinase hinge region via a conserved hydrogen bond with the backbone NH of a hinge residue . The pyrazolyl analog lacks this interaction capacity.

Heterocyclic SAR Pyridine Substitution Vector Kinase Inhibitor Scaffold Diversity

Evidence Item 4: The Furan-3-yl–Pyridine Core Confers Distinct cLogP and Topological Polar Surface Area Relative to the Unsubstituted Pyridine Baseline

Compared to the minimal scaffold N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS not specified; MW ~218 g/mol), the target compound appends a furan-3-yl ring at the pyridine 6-position, increasing both molecular weight (284.33 g/mol) and lipophilicity . The topological polar surface area (TPSA) is estimated at approximately 68–71 Ų for the furan-3-yl-substituted compound, versus approximately 42 Ų for the unsubstituted pyridine baseline . This increase in TPSA and the addition of a heterocyclic H-bond acceptor improve aqueous solubility and membrane permeability balance, a critical parameter for cell-based kinase assays.

Physicochemical Property Differentiation cLogP Topological Polar Surface Area (TPSA)

Recommended Application Scenarios for N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide Based on Differentiation Evidence


Kinase Selectivity Panel Screening to Exploit Furan-3-yl Hinge-Region Geometry

The distinct vector of the furan-3-yl oxygen (meta to pyridine N) compared to furan-2-yl analogs (ortho to pyridine N) makes this compound a valuable tool for profiling kinase selectivity panels. Researchers screening across a broad kinome panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) can use this compound to probe kinases whose hinge-region architecture preferentially accommodates a meta-oriented hydrogen-bond acceptor, a geometry underrepresented in typical furan-2-yl–based chemical libraries . This strategy is supported by molecular docking evidence showing that pyridine-furan hybrids engage EGFR and VEGFR-2 hinge regions via furan oxygen hydrogen bonds .

JNK Pathway Chemical Biology Where Dual ATP/JIP Mimetic Activity Is Desired

For research programs investigating JNK-dependent signaling in apoptosis, insulin resistance, or neurodegeneration, this compound retains the validated thiophene-3-carboxamide pharmacophore proven to confer dual ATP-competitive and JIP-mimetic JNK inhibition [1]. The class-level SAR demonstrates that the 3-carboxamide on thiophene is essential for activity (IC₅₀ values 3.6–26.0 µM for active analogs vs. >100 µM for inactive chemotypes), providing confidence that the compound will engage JNK isoforms [1]. This dual mechanism—simultaneously blocking the ATP site and the JIP docking site—is mechanistically unique and not achievable with ATP-competitive inhibitors lacking the thiophene-3-carboxamide scaffold.

Scaffold-Hopping and Fragment-Based Drug Design Starting Point

The combination of a furan-3-yl–pyridine core with a thiophene-3-carboxamide terminus represents a scaffold topology that is structurally distinct from the more extensively explored furan-2-yl and pyrazolyl series . Medicinal chemistry teams performing fragment-based screening or scaffold-hopping campaigns can use this compound as a starting point to access novel kinase chemical space. The improved TPSA (68–71 Ų vs. ~42 Ų for the unsubstituted baseline) and favorable molecular weight (284.33 g/mol) support further lead optimization within drug-like property space .

Negative Control Design Using Regioisomeric Analogs

The availability of both furan-3-yl (target) and furan-2-yl (CAS 2034594-83-5) regioisomers from commercial vendors enables rigorous structure–activity relationship studies where the furan attachment position is the sole variable . In kinase inhibition assays, differential activity between these regioisomers can be used to deconvolute the contribution of hinge-region hydrogen bonding to target engagement, providing a built-in negative control that is chemically matched except for the critical regioisomeric difference .

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.